molecular formula C20H18BrP B12836305 (1-Bromoethylidene)triphenylphosphorane

(1-Bromoethylidene)triphenylphosphorane

Cat. No.: B12836305
M. Wt: 369.2 g/mol
InChI Key: HATAQUAYDLLKBA-UHFFFAOYSA-N
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Description

(1-Bromoethylidene)triphenylphosphorane is an organophosphorus compound with the chemical formula C20H18BrP. It is a member of the phosphorane family, characterized by a phosphorus atom bonded to four phenyl groups and one bromoethylidene group. This compound is known for its utility in organic synthesis, particularly in the Wittig reaction, where it serves as a reagent for the formation of alkenes from aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromoethylidene)triphenylphosphorane typically involves the reaction of triphenylphosphine with a bromoalkene. One common method includes the use of (bromomethyl)triphenylphosphonium bromide as a precursor. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the formation of the phosphorane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Bromoethylidene)triphenylphosphorane primarily undergoes substitution reactions, particularly in the context of the Wittig reaction. It reacts with aldehydes and ketones to form alkenes, with the phosphorus atom acting as a nucleophile .

Common Reagents and Conditions:

    Reagents: Aldehydes, ketones, bases (e.g., NaH, t-BuOK), solvents (e.g., THF, dichloromethane).

    Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.

Major Products: The major products of reactions involving this compound are alkenes. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction .

Mechanism of Action

The mechanism of action of (1-Bromoethylidene)triphenylphosphorane in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. This intermediate then decomposes to form the desired alkene and triphenylphosphine oxide. The phosphorus atom in the compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of the carbon-carbon double bond .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substituent, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable intermediates and facilitate the formation of alkenes with high stereoselectivity makes it a valuable reagent in synthetic chemistry .

Properties

Molecular Formula

C20H18BrP

Molecular Weight

369.2 g/mol

IUPAC Name

1-bromoethylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C20H18BrP/c1-17(21)22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

HATAQUAYDLLKBA-UHFFFAOYSA-N

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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